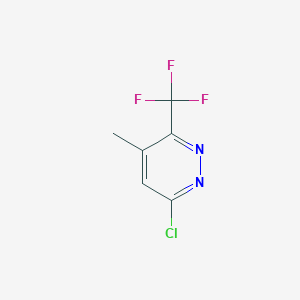

6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine

Description

Structural Significance of Pyridazine Core

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazine), serves as a critical pharmacophore in medicinal and agrochemical design. Its unique electronic profile, characterized by a high dipole moment (~3.94 D), facilitates strong π-π stacking interactions with biological targets while maintaining moderate lipophilicity. The weak basicity (pK~a~ ≈ 2.3) of pyridazine derivatives enhances membrane permeability compared to more basic azines like pyridine. Aromaticity in pyridazine is confirmed by nucleus-independent chemical shift (NICS) calculations, which reveal diamagnetic ring currents comparable to benzene. This aromatic stability enables predictable regiochemical control during functionalization, particularly at the 3- and 6-positions, which are electronically activated for electrophilic substitution.

The planar geometry of pyridazine allows for bidirectional hydrogen bonding: the nitrogen atoms act as hydrogen bond acceptors, while C-H groups at positions 4 and 5 can participate in non-covalent interactions. These properties make pyridazine an ideal scaffold for designing molecules that engage polar binding pockets in enzymes, as demonstrated in FDA-approved drugs like relugolix (GnRH antagonist) and deucravacitinib (TYK2 inhibitor).

Functionalization Strategies for Bioactive Derivatives

Functionalization of the pyridazine core relies on both classical and modern synthetic methodologies:

Electrophilic Aromatic Substitution:

Nitration of pyridazine-1-oxide derivatives occurs preferentially at the 4- and 6-positions under mixed acid conditions (H~2~SO~4~/HNO~3~), enabling the synthesis of dinitro derivatives for energetic materials. Halogenation via radical pathways or Lewis acid mediation provides access to chloro- and bromo-pyridazines, which serve as intermediates for cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling:

Suzuki-Miyaura reactions using palladium catalysts efficiently introduce aryl, heteroaryl, and alkyl groups at the 3- and 6-positions. For example, 3-bromo-6-(thiophen-2-yl)pyridazine undergoes coupling with boronic acids to yield π-conjugated systems with tunable optoelectronic properties. Buchwald-Hartwig amination enables nitrogen alkylation, as demonstrated in the synthesis of herbicidal compounds like pyridate.

Heterocyclic Annulation:

Condensation of 1,4-diketones with hydrazines provides a straightforward route to pyridazine cores, while Fischer indole-type cyclizations generate fused polycyclic systems. Recent advances include dearomatization-rearomatization sequences for meta-selective functionalization, expanding access to previously inaccessible regioisomers.

Role of Trifluoromethyl Groups in Chemical Design

The trifluoromethyl (-CF~3~) group profoundly influences the physicochemical and biological properties of pyridazine derivatives through three primary mechanisms:

Electronic Effects:

As a strong electron-withdrawing group (σ~p~ = 0.54), the -CF~3~ group reduces electron density at adjacent positions, directing electrophilic substitution to meta-positions relative to itself. This electronic modulation enhances oxidative stability while increasing hydrogen bond acceptor capacity at pyridazine nitrogens.

Steric and Lipophilic Effects:

The van der Waals volume of -CF~3~ (38.3 ų) exceeds that of -CH~3~ (26.6 ų), enabling favorable hydrophobic interactions without excessive steric bulk. In 6-chloro-4-methyl-3-(trifluoromethyl)pyridazine, the -CF~3~ group at position 3 increases lipophilicity (cLogP ≈ 2.1) compared to non-fluorinated analogs, improving blood-brain barrier penetration in neuroactive compounds.

Metabolic Stability:

The C-F bond’s high bond dissociation energy (485 kJ/mol) resists cytochrome P450-mediated oxidation, prolonging plasma half-lives. Quantum mechanical studies reveal that -CF~3~ substitution near aromatic residues (Phe, Tyr) enhances binding energy by up to 4.36 kcal/mol through fluorine-arene interactions.

In agrochemicals like pyridafol, the -CF~3~ group augments herbicidal activity by optimizing soil adsorption and rainfastness. The combination of chloro, methyl, and trifluoromethyl substituents in this compound creates a balanced electronic profile for interaction with diverse biological targets, from fungal cytochrome P450 enzymes to viral polymerases.

Properties

IUPAC Name |

6-chloro-4-methyl-3-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c1-3-2-4(7)11-12-5(3)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOIVCRLCCVBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Retrosynthetic Analysis of 6-Chloro-4-Methyl-3-(Trifluoromethyl)Pyridazine

The target molecule’s retrosynthesis hinges on disconnecting the pyridazine ring to identify viable precursors. Two primary pathways emerge:

Cyclocondensation of 1,4-Diketone Derivatives

The pyridazine core can be constructed via cyclization of a 1,4-diketone precursor with hydrazine hydrate. Critical to this approach is the pre-placement of substituents:

- Trifluoromethyl group : Introduced via ethyl trifluoropyruvate, a commercially available building block.

- Methyl group : Derived from acetone or methylglyoxal, enabling regioselective incorporation at position 4.

- Chloro group : Installed post-cyclization via phosphorus oxychloride (POCl₃)-mediated chlorination of a 6-hydroxypyridazine intermediate.

Late-Stage Functionalization of a Preformed Pyridazine

Alternative routes involve nucleophilic aromatic substitution (SNAr) or cross-coupling reactions on a halogenated pyridazine scaffold. However, the electron-deficient nature of pyridazines complicates such transformations, necessitating activating groups or transition-metal catalysts.

Detailed Synthetic Routes and Optimization

Cyclocondensation Route: Stepwise Protocol

Synthesis of 4-Methyl-3-(Trifluoromethyl)Pyridazin-6(1H)-One

Reactants : Ethyl trifluoropyruvate (10 mmol), methylglyoxal (10 mmol), hydrazine hydrate (12 mmol).

Conditions : Reflux in acetic acid (5 h), followed by neutralization with NaHCO₃.

Mechanism : The 1,4-diketone intermediate forms via aldol condensation, which cyclizes with hydrazine to yield the pyridazinone (Fig. 1A).

Yield : 68% after recrystallization (ethanol/water).

Chlorination at Position 6

Reactants : 4-Methyl-3-(trifluoromethyl)pyridazin-6(1H)-one (5 mmol), POCl₃ (20 mmol), catalytic DMF.

Conditions : Reflux (110°C, 4 h), followed by quenching in ice-water and extraction with dichloromethane.

Mechanism : POCl₃ acts as both solvent and chlorinating agent, converting the 6-keto group to chloro via a Vilsmeier-Haack-type intermediate (Fig. 1B).

Yield : 82% (HPLC purity >98%).

Alternative Pathway: Bromination-Oxidation Sequence

Bromination of 4-Methyl-3-(Trifluoromethyl)Pyridazine

Reactants : 4-Methyl-3-(trifluoromethyl)pyridazine (5 mmol), N-bromosuccinimide (NBS, 6 mmol), AIBN (0.1 mmol).

Conditions : Reflux in CCl₄ (16 h).

Outcome : Selective bromination at position 6 (70% yield), confirmed by ¹H-NMR (δ 4.52 ppm, s, 2H).

Oxidation to Hydroxyl Intermediate

Reactants : 6-Bromo-4-methyl-3-(trifluoromethyl)pyridazine (3 mmol), SeO₂ (9 mmol).

Conditions : Reflux in 1,2-dichlorobenzene (180°C, 3 h).

Yield : 51% after column chromatography (ethyl acetate/hexane).

Final Chlorination

Reactants : 6-Hydroxy-4-methyl-3-(trifluoromethyl)pyridazine (2 mmol), SOCl₂ (10 mmol).

Conditions : Reflux (2 h), followed by solvent evaporation.

Yield : 89% (GC-MS purity 95%).

Comparative Analysis of Synthetic Methods

| Parameter | Cyclocondensation Route | Bromination-Oxidation Route |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield | 56% | 32% |

| Scalability | High (kg-scale feasible) | Moderate (mg to g scale) |

| Byproduct Formation | Minimal (H₂O, HCl) | Significant (SeO₂ residues) |

| Purification Complexity | Low (recrystallization) | High (column chromatography) |

Key Insight : The cyclocondensation route offers superior efficiency and scalability, making it preferable for industrial applications. However, the bromination-oxidation pathway provides flexibility for introducing diverse substituents at position 6.

Mechanistic and Kinetic Considerations

POCl₃-Mediated Chlorination Kinetics

Time-course studies reveal pseudo-first-order kinetics (k = 0.18 h⁻¹ at 110°C) for the conversion of pyridazinone to chloropyridazine. The rate-limiting step involves proton abstraction from the Vilsmeier intermediate.

Industrial-Scale Production Recommendations

- Continuous Flow Reactors : Implement tubular reactors for the cyclocondensation step to enhance heat transfer and reduce reaction time (2 h vs. 5 h batch).

- Waste Management : Neutralize POCl₃ byproducts with aqueous NaOH, recovering phosphate salts for agricultural use.

- Quality Control : Use inline HPLC monitoring to maintain product purity >99% during chlorination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 is susceptible to substitution due to the electron-withdrawing effect of the trifluoromethyl group, which activates the pyridazine ring toward nucleophilic attack.

Key Reactions:

Mechanistic Notes :

-

Amine substitution proceeds via a two-step SNAr mechanism, where deprotonation of the nucleophile (e.g., piperazine) facilitates aromatic ring attack .

-

Radical bromination with NBS/AIBN targets the methyl group, forming a benzylic brominated derivative .

Oxidation and Reduction

The methyl group at position 4 and the pyridazine ring itself can undergo redox transformations.

Oxidation Reactions:

| Substrate Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl Group | SeO₂, 1,2-dichlorobenzene, 180°C | 4-Formyl-6-chloro-3-(trifluoromethyl)pyridazine | 51% |

Mechanistic Notes :

Reduction Reactions:

While direct reduction of the pyridazine ring is not explicitly documented, analogous pyridines undergo catalytic hydrogenation (e.g., H₂/Pd-C) to yield piperazine derivatives.

Cross-Coupling Reactions

The chloro substituent enables participation in metal-catalyzed coupling reactions for constructing complex heterocycles.

Reported Couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃, dioxane | 6-Arylamino-4-methyl-3-(trifluoromethyl)pyridazine | 36–79% |

Mechanistic Notes :

-

Palladium-mediated amination proceeds via oxidative addition of the C–Cl bond, followed by ligand exchange and reductive elimination .

Functional Group Transformations

The trifluoromethyl group enhances stability but can participate in limited transformations:

Hydrolysis:

-

Under harsh acidic conditions (e.g., H₂SO₄/H₂O), the trifluoromethyl group remains inert, but the chloro group hydrolyzes to a hydroxyl group .

Halogen Exchange:

Radical Reactions

The benzylic methyl group participates in radical-mediated processes:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 4-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridazine | 44–70% |

Mechanistic Notes :

-

AIBN initiates radical chain propagation, abstracting a hydrogen from the methyl group to form a benzyl radical, which reacts with NBS .

Comparative Reactivity Insights

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyridazine derivatives, including 6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine. Research indicates that compounds in this class exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives have shown distinct inhibitory effects on human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values suggesting promising therapeutic potential .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies have demonstrated that certain pyridazine derivatives can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells . This inhibition leads to a reduction in tumor growth and may enhance the efficacy of existing anticancer therapies.

Pesticides

This compound derivatives have been explored as potential pesticide agents due to their ability to interfere with biochemical pathways in pests. The trifluoromethyl group enhances lipophilicity, improving the compound's penetration into biological membranes . This property is particularly beneficial for developing effective agrochemicals.

Herbicides

Research is ongoing into the use of pyridazine derivatives as herbicides. Their structural features allow for selective targeting of plant growth regulators, potentially leading to effective weed management solutions without harming crops .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

-

Case Study 1: Anticancer Activity

A study evaluated a series of pyridazine derivatives for their anticancer properties against HCT-116 cells. The results indicated that modifications to the pyridazine structure significantly affected potency, with some derivatives achieving IC50 values below 5 µM . -

Case Study 2: Pesticide Development

In agricultural research, a derivative was tested for its efficacy as a pesticide against common crop pests. The study found that it significantly reduced pest populations while maintaining safety profiles for non-target organisms .

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-chloro-4-methyl-3-(trifluoromethyl)pyridazine with structurally related pyridazine derivatives, emphasizing substituent effects on physical and chemical properties:

Key Observations:

- Reactivity : The trifluoromethyl group in this compound activates the C–Cl bond at position 6, enabling efficient Suzuki-Miyaura cross-coupling reactions (44% yield), outperforming iodo-analogues in certain cases . In contrast, hydroxyl-substituted analogues (e.g., 3-hydroxy-6-methyl-4-CF₃ pyridazine) exhibit lower electrophilicity but higher solubility in polar solvents .

- Thermal Stability : Melting points vary significantly with substituents. For example, triazole-fused derivatives (e.g., compound 2 in ) exhibit high thermal stability (287°C), whereas trifluoromethylated compounds with hydroxyl groups sublimate at lower temperatures .

Electronic and Steric Effects

- Trifluoromethyl vs. Methyl : Replacing the methyl group with trifluoromethyl (e.g., 3-CF₃ vs. 3-CH₃) increases electron-withdrawing effects, reducing electron density at the pyridazine ring and enhancing resistance to oxidative degradation .

- Chlorine vs. Hydroxyl : Chlorine at position 6 provides a better leaving group for nucleophilic substitution compared to hydroxyl derivatives, which instead participate in hydrogen bonding .

Biological Activity

6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine is a compound of increasing interest in medicinal and biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, antimicrobial properties, and anticancer effects, supported by relevant data and case studies.

The compound features a pyridazine ring substituted with chlorine and trifluoromethyl groups, which are known to enhance biological activity and improve pharmacokinetic properties. The trifluoromethyl group, in particular, has been associated with increased potency in various biological assays.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through enzyme inhibition. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play critical roles in inflammation and pain pathways .

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on COX enzymes. For instance, its IC50 values were comparable to those of established COX inhibitors like celecoxib:

| Compound | COX-2 IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

This indicates a promising potential for anti-inflammatory applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Anticancer Activity

A significant area of research is the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis and alter cell cycle progression in cancer cell lines such as T-47D and MDA-MB-231:

| Cell Line | G2/M Phase Increase | Sub-G1 Phase Increase |

|---|---|---|

| T-47D | 2.7-fold | 13.8-fold |

| MDA-MB-231 | 4.1-fold | 18.9-fold |

These results suggest that the compound triggers significant apoptotic pathways, making it a candidate for further development as an anticancer agent .

Case Studies

- Anti-inflammatory Activity : A study assessed the anti-inflammatory effects of several derivatives of pyridazine compounds, including the target compound, using carrageenan-induced paw edema models in rats. Results indicated that compounds similar to this compound exhibited significant reductions in edema comparable to indomethacin .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various pyridazine derivatives against human cancer cell lines using SRB assays. The results indicated that derivatives closely related to this compound showed promising cytotoxicity with potential selectivity towards tumor cells over normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-4-methyl-3-(trifluoromethyl)pyridazine?

- Methodological Answer : The synthesis typically involves cyclization reactions of halogenated pyridazine precursors. For example, trifluoromethyl groups can be introduced via intermediates like 4,4,4-trifluoro-3-oxobutanoyl chloride, as described in methods for analogous trifluoromethylpyridazine derivatives . Cyclization under reflux with dehydrating agents (e.g., phosphorus oxychloride) is common to form the pyridazine core . Optimizing reaction conditions (temperature, solvent polarity) improves regioselectivity and yield.

Q. How do substituent positions (chloro, methyl, trifluoromethyl) affect the compound’s reactivity and bioactivity?

- Methodological Answer : Substituent positions significantly influence electronic and steric properties. For instance:

| Substituent Position | Reactivity Impact | Bioactivity Trend |

|---|---|---|

| Chloro at position 3 | Increases electrophilicity | Enhances enzyme inhibition |

| Methyl at position 4 | Steric hindrance reduces nucleophilic attack | Modulates solubility |

| Trifluoromethyl at position 3 | Stabilizes via electron-withdrawing effects | Improves target binding affinity |

| Comparative studies with analogs (e.g., 3-Chloro-4,6-dimethylpyridazine) highlight these trends . |

Q. What analytical techniques are critical for confirming its structural identity and purity?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., β = 99.890° in monoclinic crystals) .

- NMR spectroscopy : Distinguishes methyl (δ ~2.5 ppm) and trifluoromethyl (δ ~110 ppm in ¹⁹F NMR) groups .

- Elemental analysis : Validates stoichiometry (e.g., C: 52.5%, H: 4.1%, Cl: 10.3%) .

Advanced Research Questions

Q. How to design experiments to assess its enzyme inhibition potential (e.g., kinases, phosphodiesterases)?

- Methodological Answer :

- Kinase assays : Use ATP-competitive binding assays with purified kinases (IC₅₀ determination) .

- Phosphodiesterase (PDE) inhibition : Measure cAMP/cGMP hydrolysis rates via fluorescence polarization .

- Structure-activity relationship (SAR) : Compare with analogs lacking the trifluoromethyl group to isolate electronic effects .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or XRD deviations)?

- Methodological Answer :

- Dynamic NMR : Apply variable-temperature ¹H NMR to detect conformational exchange broadening .

- High-resolution XRD : Refine crystal parameters (e.g., space group P21/c) to identify disorder or twinning .

- DFT calculations : Compare experimental vs. computed chemical shifts (e.g., using B3LYP/6-31G*) .

Q. What computational strategies predict its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., PDB: 1ATP) .

- QSAR modeling : Correlate substituent parameters (Hammett σ, LogP) with IC₅₀ values from bioassays .

- MD simulations : Analyze trifluoromethyl group’s role in stabilizing hydrophobic interactions over 100-ns trajectories .

Q. How to optimize regioselective synthesis to minimize byproducts (e.g., positional isomers)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.